molecular formula C22H23ClN2O3S B11345534 2-(4-chloro-3-methylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide

2-(4-chloro-3-methylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide

Cat. No.: B11345534
M. Wt: 430.9 g/mol
InChI Key: VROSULAGXUFSIO-UHFFFAOYSA-N
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Description

This compound is a synthetic molecule with a complex structure. Its systematic name is 2-(4-(4-chloro-3-methylphenoxy)phenyl)acetic acid . It combines aromatic and aliphatic moieties, making it intriguing for various applications.

Preparation Methods

Synthetic Routes::

  • One synthetic route involves the chlorination of 4-methylphenol to form 4-chloro-3-methylphenol.
  • The next step is the etherification of 4-chloro-3-methylphenol with 2-(4-hydroxyphenyl)acetic acid, leading to the formation of the target compound.
Reaction Conditions::
  • Chlorination: Typically carried out using chlorine gas or chlorinating agents.
  • Etherification: Acid-catalyzed reaction using acetic acid as the solvent.
Industrial Production::
  • Industrial-scale production methods may involve continuous flow processes or batch reactions.
  • Optimization of reaction conditions ensures high yield and purity.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions due to its phenolic moiety.

    Substitution: The chloro group allows substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

    Substitution: Alkylating agents (e.g., alkyl halides).

    Esterification: Acid-catalyzed esterification using sulfuric acid.

Major Products::
  • Oxidation: Formation of carboxylic acids or phenolic derivatives.
  • Substitution: Alkylated derivatives.
  • Esterification: Methyl ester formation.

Scientific Research Applications

    Chemistry: Used as a model compound for studying reactivity and selectivity.

    Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).

    Medicine: Research on its pharmacological properties (e.g., anti-inflammatory effects).

    Industry: Potential use in agrochemicals or pharmaceuticals.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific targets.
  • It may interact with enzymes, receptors, or cellular pathways.
  • Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C22H23ClN2O3S

Molecular Weight

430.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]propanamide

InChI

InChI=1S/C22H23ClN2O3S/c1-14-12-19(8-9-20(14)23)28-15(2)21(26)24-11-10-17-13-29-22(25-17)16-4-6-18(27-3)7-5-16/h4-9,12-13,15H,10-11H2,1-3H3,(H,24,26)

InChI Key

VROSULAGXUFSIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC)Cl

Origin of Product

United States

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